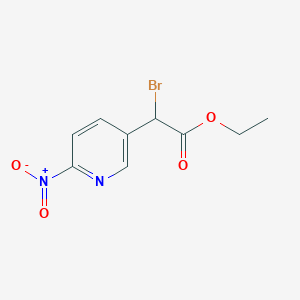
Ethyl 2-bromo-2-(6-nitropyridin-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(6-nitropyridin-3-yl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted pyridine derivatives.
Reduction: Ethyl 2-amino-2-(6-aminopyridin-3-yl)acetate.
Hydrolysis: 2-bromo-2-(6-nitropyridin-3-yl)acetic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromo-2-(5-nitropyridin-3-yl)acetate
- Ethyl 2-chloro-2-(6-nitropyridin-3-yl)acetate
- Ethyl 2-bromo-2-(6-aminopyridin-3-yl)acetate
Uniqueness
Ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate is unique due to the presence of both bromine and nitro groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The position of the nitro group also influences its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H9BrN2O4 |
|---|---|
Peso molecular |
289.08 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-(6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)8(10)6-3-4-7(11-5-6)12(14)15/h3-5,8H,2H2,1H3 |
Clave InChI |
PDLZODVKHVHLKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



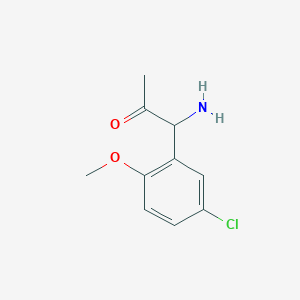
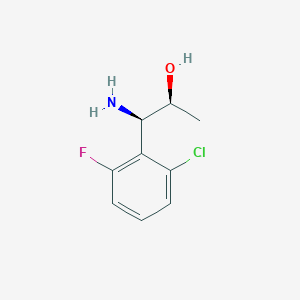
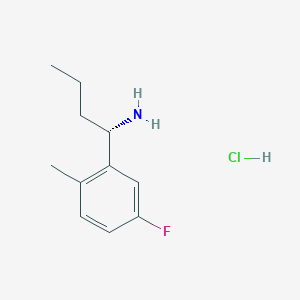
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
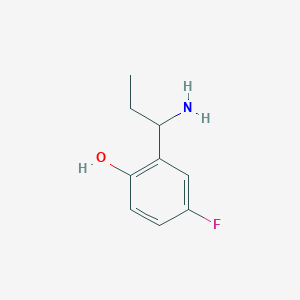

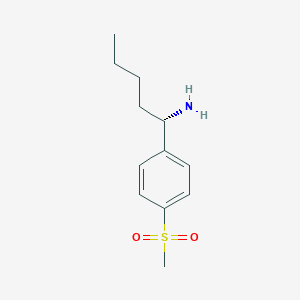
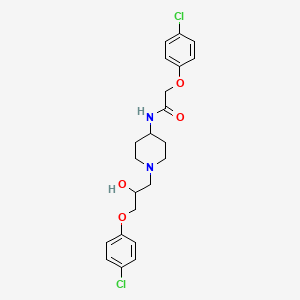

![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)


![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
